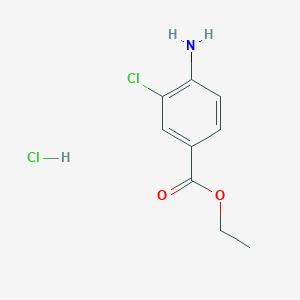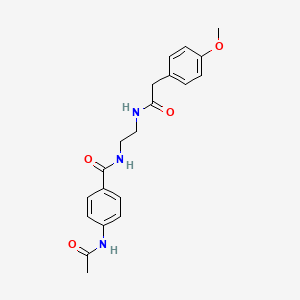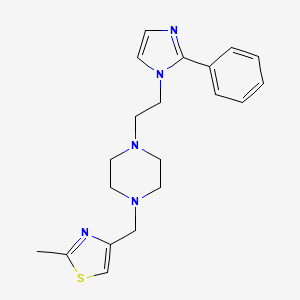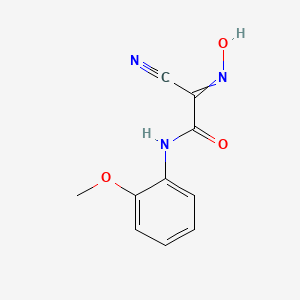
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a compound that falls within the broader class of thiazolidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, insights can be drawn from similar compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves cyclization reactions of thioamides with various carbonyl compounds. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride could potentially be carried out through analogous cyclization reactions, using appropriately substituted thioamides and carbonyl compounds.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and their geometry can be optimized using density functional theory (DFT) . The molecular geometry, vibrational assignments, and chemical shifts can be theoretically calculated and compared with experimental data to ensure accuracy . The crystallographic behavior of these compounds can also be studied using X-ray diffraction methods, as demonstrated by the synthesis and characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including reactions with hydroxylamine hydrochloride to afford different products depending on the reaction conditions . The carbamoylation of hydroxyaminothiazolidine derivatives can lead to rearrangements, producing ureidothiazolidinones . These reactions highlight the reactivity of the thiazolidine core and suggest that methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride could also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can be deduced from their synthesis and structural characterization. For example, the oxidation of methyl thiazolidine-4-carboxylate to thiazole-4-carboxylic acid involved specific reaction conditions, such as the use of MnO2 at a certain mole ratio and temperature, which influenced the yield of the reaction . These details provide a framework for understanding the reactivity and stability of thiazolidine derivatives, including the compound of interest.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 4-Thiazolidinessigsäuren and β-Homopenicillamin revealed that 2,2,5,5-tetramethyl-4-thiazolidineacetic acid can lead to pharmacologically interesting compounds like β-homopenicillamine and its thiolactone hydrochloride, indicating its importance in medicinal chemistry research (Martens, Jürgen Kintscher, & Arnold, 1991).
- Research on the reactivity of Penicillamin and its derivatives demonstrated the synthesis of various thiazolidine-4-carboxylic acids, including substitutedN-penicillaminamides, indicating the compound's utility in creating a range of chemical entities for further investigation (Asinger & Karl-Heinz Gluzek, 1983).
Chemical Interactions and Transformations
- Studies on the synthesis of Thiazole-4-Carboxylic Acid from L-Cysteine hydrochloride and formaldehyde suggest potential pathways for creating derivatives of thiazolidine-based compounds, highlighting their versatility in chemical synthesis (Lv Xin-yu, 2012).
- An investigation into the "hidden" axial chirality of methyl thiazolidine-4-carboxylates in reactions involving enol(ate) intermediates provided insights into their stereoselective cyclisation reactions, suggesting these compounds' potential in stereoselective synthesis (Betts et al., 1999).
Novel Applications and Synthesis Techniques
- The synthesis of novel angiotensin-converting enzyme (ACE) inhibitors from thiazolidine-4-carboxylate derivatives indicates the potential therapeutic applications of these compounds in treating hypertension and cardiovascular diseases (Wu Leifang, 2012).
- Research on the synthesis and safener activity of methyl (R)-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates against herbicide injury in maize demonstrated these compounds' potential agricultural applications, offering a protective effect to crops (Zhao et al., 2018).
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-8(2)6(7(11)12-5)10-9(3,4)13-8;/h6,10H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLGINRUZSXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)


![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
